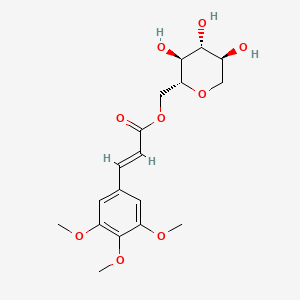

Tenuifoliside D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tenuifoliside D is a naturally occurring oligosaccharide ester found in the roots of Polygala tenuifolia, a plant commonly used in traditional Chinese medicine. The compound has garnered significant attention due to its diverse pharmacological properties, including neuroprotective, anti-inflammatory, and antioxidant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tenuifoliside D involves multiple steps, starting from the extraction of the raw material from Polygala tenuifolia. The compound can be synthesized through esterification reactions involving 3,4,5-trimethoxyphenylacrylic acid and D-glucitol . The reaction typically requires the presence of catalysts such as potassium carbonate in a methanol-water mixture at ambient temperature .

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Polygala tenuifolia roots. The process involves solvent extraction, followed by purification using chromatographic techniques to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Tenuifoliside D undergoes various chemical reactions, including hydrolysis, oxidation, and isomerization .

Common Reagents and Conditions:

Hydrolysis: Typically performed in aqueous solutions under acidic or alkaline conditions.

Oxidation: Can be carried out using oxidizing agents such as potassium permanganate.

Isomerization: Often occurs under specific pH conditions, leading to cis-trans isomerism and keto-enol tautomerism.

Major Products: The primary products formed from these reactions include various isomers and degradation products, which can be identified using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Tenuifoliside D involves multiple pathways:

Antioxidant Effects: Reduces oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activities.

Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and mediators.

Neuroprotective Effects: Promotes neurogenesis, neuronal differentiation, and plasticity through pathways involving cyclic adenosine monophosphate response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF).

Comparison with Similar Compounds

Tenuifoliside D is part of a group of oligosaccharide esters found in Polygala tenuifolia. Similar compounds include:

- Tenuifoliside A

- Tenuifoliside B

- Tenuifoliside C

- Polygalaxanthone III

Uniqueness: While all these compounds share similar structural features and pharmacological properties, this compound is particularly noted for its potent neuroprotective and anti-inflammatory effects .

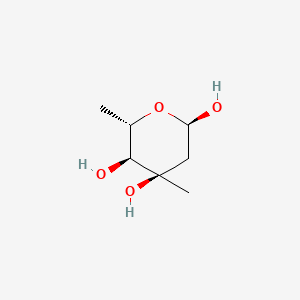

Properties

CAS No. |

139726-38-8 |

|---|---|

Molecular Formula |

C18H24O9 |

Molecular Weight |

384.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C18H24O9/c1-23-12-6-10(7-13(24-2)18(12)25-3)4-5-15(20)27-9-14-17(22)16(21)11(19)8-26-14/h4-7,11,14,16-17,19,21-22H,8-9H2,1-3H3/b5-4+/t11-,14+,16+,17+/m0/s1 |

InChI Key |

AMEZBGPRIRXFEL-FLYJURCFSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](CO2)O)O)O |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OCC2C(C(C(CO2)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-but-2-enedioic acid;2-[(4-methyl-1,4-diazepan-1-yl)methyl]-1-(2-prop-2-ynoxyethyl)benzimidazole](/img/structure/B12765619.png)